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molecular formula C13H18N4S B1457140 5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-74-5

5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1457140
M. Wt: 262.38 g/mol
InChI Key: YXPZQRWGUSXZDT-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

The title compound is prepared in analogy to the procedure described in Step 1.2, but using N-[5-(2-tert-butyl-6-methyl-pyrimidin-4-yl)-4-methyl-thiazol-2-yl]-acetamide in place of N-[5-(2-tert-butyl-pyridin-4-yl)-4-methyl-thiazol-2-yl]-acetamide and using 2 N HCl. The reaction mixture is stirred 16 h at RT and then 3 h at 90° C. ESI-MS [M+H]+263.1.
Name
N-[5-(2-tert-butyl-6-methyl-pyrimidin-4-yl)-4-methyl-thiazol-2-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:10]=[C:9]([C:11]2[S:15][C:14]([NH:16]C(=O)C)=[N:13][C:12]=2[CH3:20])[CH:8]=[C:7]([CH3:21])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl>>[C:1]([C:5]1[N:10]=[C:9]([C:11]2[S:15][C:14]([NH2:16])=[N:13][C:12]=2[CH3:20])[CH:8]=[C:7]([CH3:21])[N:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
N-[5-(2-tert-butyl-6-methyl-pyrimidin-4-yl)-4-methyl-thiazol-2-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)C1=C(N=C(S1)NC(C)=O)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 90° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)C1=C(N=C(S1)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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